Rose Bengal lactone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

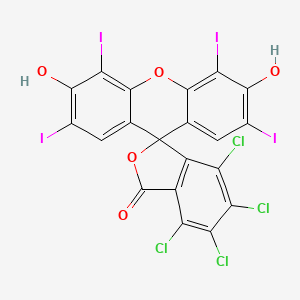

La lactona de rosa bengala es un compuesto orgánico versátil que pertenece a la clase de las xantinas. Es un derivado de la rosa bengala, que es ampliamente conocida por su uso como tinción en aplicaciones biológicas y médicas. La lactona de rosa bengala se caracteriza por su estructura compleja, que incluye múltiples átomos de halógeno y grupos hidroxilo. Este compuesto se utiliza en varios campos de investigación científica debido a sus propiedades fotoquímicas únicas y su capacidad para generar especies reactivas de oxígeno.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de la lactona de rosa bengala típicamente involucra la yodación y cloración de derivados de fluoresceína. Las condiciones de reacción a menudo incluyen el uso de reactivos de yodo y cloro bajo temperaturas y niveles de pH controlados. El proceso también puede involucrar el uso de catalizadores para facilitar las reacciones de halogenación.

Métodos de producción industrial

La producción industrial de la lactona de rosa bengala implica reacciones de halogenación a gran escala utilizando reactores químicos avanzados. El proceso está optimizado para garantizar un alto rendimiento y pureza del producto final. Las técnicas como la cromatografía líquida de alto rendimiento (HPLC) se emplean para purificar y aislar la lactona de rosa bengala de las mezclas de reacción .

Análisis De Reacciones Químicas

Tipos de reacciones

La lactona de rosa bengala experimenta diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar diferentes derivados oxidados.

Reducción: Las reacciones de reducción pueden convertirla en formas reducidas con propiedades fotoquímicas alteradas.

Sustitución: Los átomos de halógeno en el compuesto pueden ser sustituidos por otros grupos funcionales.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las reacciones se llevan a cabo típicamente bajo temperaturas y condiciones de pH controladas para garantizar la especificidad y el rendimiento.

Productos principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados y reducidos de la lactona de rosa bengala, así como compuestos sustituidos con diferentes grupos funcionales .

Aplicaciones Científicas De Investigación

La lactona de rosa bengala tiene una amplia gama de aplicaciones en investigación científica:

Medicina: La lactona de rosa bengala se está investigando por su potencial en la terapia fotodinámica (PDT) para el tratamiento del cáncer.

Industria: Se utiliza en la producción de tintes y pigmentos para diversas aplicaciones industriales.

Mecanismo De Acción

El mecanismo de acción de la lactona de rosa bengala implica su capacidad para generar oxígeno singlete y otras especies reactivas de oxígeno al activarse con luz. Estas especies reactivas pueden inducir estrés oxidativo en las células, lo que lleva a la muerte celular. En la terapia fotodinámica, el compuesto se dirige a las células cancerosas y, al exponerse a la luz, produce especies reactivas de oxígeno que causan daño celular y apoptosis .

Comparación Con Compuestos Similares

Compuestos similares

Fluoresceína: Un compuesto precursor de la lactona de rosa bengala, utilizado como tinte fluorescente.

Eosina Y: Otro tinte xanténico con propiedades de tinción similares.

Rodamina B: Un tinte xanténico utilizado en diversas aplicaciones de tinción y fluorescencia.

Unicidad

La lactona de rosa bengala es única debido a su alto contenido de halógenos, lo que mejora sus propiedades fotoquímicas y su capacidad para generar especies reactivas de oxígeno. Esto la hace particularmente efectiva en aplicaciones como la terapia fotodinámica y como catalizador fotoredox .

Actividad Biológica

Rose Bengal lactone (RBL) is a derivative of the well-known dye Rose Bengal (RB), which has garnered attention for its various biological activities, particularly in the fields of photodynamic therapy (PDT) and antimicrobial applications. This article explores the biological activity of RBL, focusing on its mechanisms, therapeutic potential, and comparative studies with its parent compound, Rose Bengal.

This compound is classified under xanthenes, characterized by a polycyclic aromatic structure. Its molecular weight is approximately 973.66 g/mol . RBL exhibits unique properties due to the lactone modification of the carboxyl group present in RB, which influences its biological interactions.

RBL functions primarily as a photosensitizer in PDT. Upon light activation, it generates reactive oxygen species (ROS), particularly singlet oxygen, which are cytotoxic to both tumor cells and microorganisms . The mechanism involves:

- Vesicular Glutamate Uptake Inhibition : RBL has been shown to inhibit vesicular glutamate uptake, which is crucial for neurotransmitter release in synaptic transmission. The IC50 values indicate that RBL is slightly more potent than RB, with values of 18 nM for RBL compared to 22 nM for RB .

- Antimicrobial Activity : RBL demonstrates significant antimicrobial properties against various pathogens. Studies have shown that it effectively eliminates fungal strains when used in photodynamic antimicrobial therapy (RB-PDAT) with over 95% elimination rates observed .

Antitumor Properties

RBL has been investigated for its antitumor potential, particularly in melanoma and other skin cancers. Clinical trials are ongoing to evaluate its efficacy when administered intralesionally. The cytotoxic effects observed include:

- Cell Morphological Changes : RBL induces significant morphological alterations in treated cells, including detachment, swelling, and cell death .

- Inhibition of Cell Proliferation : It has been noted to inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Efficacy

The use of RBL in treating infections, particularly those resistant to conventional antibiotics, shows promise:

- Photodynamic Therapy : RBL's ability to generate ROS upon light exposure enhances its effectiveness against bacterial and fungal infections. A pilot study indicated that RBL penetrates deeper into corneal tissues than disodium RB, making it suitable for treating deeper infections .

- Comparative Efficacy : In comparative studies, RBL has shown superior penetration depth and antimicrobial efficacy compared to its disodium counterpart .

Study on Penetration Depth

A study involving human donor corneas assessed the penetration depth of different formulations of RB. Results indicated that RBL achieved a penetration depth of 202 ± 13 μm compared to 153 ± 17 μm for disodium RB (p=0.016), highlighting its enhanced tissue absorption properties .

Structure-Activity Relationship Studies

Research examining various analogues of RBL established a structure-activity relationship that underscores the importance of specific functional groups in enhancing biological activity. The conversion from carboxyl to lactone form did not significantly alter potency but improved pharmacokinetic properties .

Comparative Data Table

| Compound | IC50 (nM) | Antimicrobial Efficacy | Penetration Depth (μm) | Notes |

|---|---|---|---|---|

| Rose Bengal | 22 | Moderate | 153 ± 17 | Standard form |

| This compound | 18 | High | 202 ± 13 | Enhanced penetration and potency |

Propiedades

Número CAS |

4159-77-7 |

|---|---|

Fórmula molecular |

C20H4Cl4I4O5 |

Peso molecular |

973.7 g/mol |

Nombre IUPAC |

2,3,4,5-tetrachloro-6-(3-hydroxy-2,4,5,7-tetraiodo-6-oxoxanthen-9-yl)benzoic acid |

InChI |

InChI=1S/C20H4Cl4I4O5/c21-10-8(9(20(31)32)11(22)13(24)12(10)23)7-3-1-5(25)16(29)14(27)18(3)33-19-4(7)2-6(26)17(30)15(19)28/h1-2,29H,(H,31,32) |

Clave InChI |

VDNLFJGJEQUWRB-UHFFFAOYSA-N |

SMILES |

C1=C2C(=C(C(=C1I)O)I)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)I)O)I |

SMILES canónico |

C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)O)I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)O |

Key on ui other cas no. |

4159-77-7 |

Pictogramas |

Irritant |

Números CAS relacionados |

632-68-8 (di-potassium salt) 632-69-9 (di-hydrochloride salt) |

Sinónimos |

Food Red 105 Rose Bengal B Rose Bengal B dipotassium salt, 131I-labeled cpd Rose Bengal B disodium salt Rose Bengal B disodium salt, 131I-labeled cpd Rose Bengal B, dipotassium salt |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Rose Bengal Lactone's mechanism of action often involves its role as a photosensitizer. Upon light activation, it can generate reactive oxygen species (ROS) like singlet oxygen. [] While its exact interactions can vary depending on the application, one study demonstrated its ability to inhibit kinesin, a motor protein. This inhibition occurs through binding to a specific pocket on the kinesin molecule, disrupting its interaction with microtubules and impacting intracellular transport processes. []

A: While the provided abstracts don't delve into the specific spectroscopic data, this compound (C20H2O5) has a molecular weight of 332.31 g/mol. It is a lactone form of the better-known Rose Bengal sodium salt. Structural differences, particularly the presence of the lactone ring, influence its solubility and potential applications. [, ]

A: One study highlighted the use of this compound as a photosensitizer in the photooxygenation of an enone compound. This reaction, driven by light and possibly singlet oxygen, leads to the formation of peroxy hemiketals, which are valuable intermediates in organic synthesis. [] This example illustrates its potential as a catalyst in photochemical reactions, although details regarding its selectivity and broader catalytic applications are not provided in the abstracts.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.